![molecular formula C32H26N4O3S B2718519 (Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 356564-21-1](/img/structure/B2718519.png)

(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

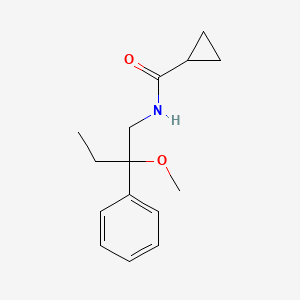

“(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” is a complex organic compound. It consists of a pyrazole moiety embedded with two phenyl rings . This compound has been synthesized and studied for its potential cytotoxic properties .

Synthesis Analysis

The compound has been synthesized in various steps with acceptable reaction procedures and quantitative yields . The synthesis involves the reaction of the coumarin chalcone with carbon nucleophile . The structure-activity relationship (SAR) of the final derivatives was examined by differing the substitutions attached to the triazole phenyl ring .Molecular Structure Analysis

The molecular structure of the compound has been characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra . Density functional theory (DFT) based on quantum chemical computation outlines the structure optimization of the intermediate that reacted to afford the desired product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the coumarin chalcone with carbon nucleophile . Thin layer chromatography (TLC) analysis was performed on commercially prepared 60 F254 silica gel plates .Physical and Chemical Properties Analysis

The compound is characterized by its yield, melting point, and spectral data . The IR spectrum shows peaks at 1603 cm−1 (C=N), 1719 cm−1 (C=O), and 3022 cm−1 (CH–Ar). The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique

Biological Activities

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a compound structurally related to the one , has been found to possess promising biological activities. Studies have shown that it can be transformed into various heterocyclic systems, which demonstrate excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011). Another research highlights the synthesis of similar compounds and notes their biological activities (Youssef et al., 2013).

Antibacterial Properties

New heterocyclic compounds containing a sulfonamido moiety have been synthesized for potential use as antibacterial agents. Precursors structurally related to the specified compound reacted with various reagents to produce pyran, pyridine, and pyridazine derivatives, which exhibited high antibacterial activities (Azab et al., 2013).

Supramolecular Aggregation

Research focusing on the structural modifications of thiazolo[3,2-a]pyrimidines, similar to the compound , provides insights into their conformational features. These studies highlight significant differences in intermolecular interaction patterns based on substituents, which are crucial for understanding the compound's behavior (Nagarajaiah & Begum, 2014).

Antimicrobial Activities

The synthesis of thiazoles and their fused derivatives, closely related to the compound of interest, has been explored for their potential antimicrobial activities. These compounds have been tested against bacterial and fungal strains, showing significant antimicrobial potential (Wardkhan et al., 2008).

Mécanisme D'action

Orientations Futures

The compound and its derivatives have shown promising cytotoxic activity, suggesting potential applications in the development of new anticancer drugs . Further studies could focus on optimizing the synthesis process, exploring the mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate the compound’s efficacy and safety in treating cancer.

Propriétés

IUPAC Name |

ethyl (2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N4O3S/c1-3-39-31(38)27-21(2)33-32-36(29(27)23-15-9-5-10-16-23)30(37)26(40-32)19-24-20-35(25-17-11-6-12-18-25)34-28(24)22-13-7-4-8-14-22/h4-20,29H,3H2,1-2H3/b26-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHOIZJLVWLIRI-XHPQRKPJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2718438.png)

![2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide](/img/structure/B2718445.png)

![1-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2718446.png)

![2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B2718449.png)

![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)

![2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2718455.png)

![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2718456.png)

![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)